1-(Bromomethyl)-2-methylcyclohexane
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Overview
Description
1-(Bromomethyl)-2-methylcyclohexane is a useful research compound. Its molecular formula is C8H15Br and its molecular weight is 191.11 g/mol. The purity is usually 95%.
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Biological Activity
1-(Bromomethyl)-2-methylcyclohexane is a brominated organic compound with the molecular formula C8H15Br. This compound features a bromomethyl group attached to a cyclohexane ring, which is known for its potential reactivity in various chemical and biological contexts. This article reviews the biological activity of this compound, exploring its mechanisms of action, potential applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure allows it to participate in nucleophilic substitution and elimination reactions, which are essential for its biological interactions. The presence of the bromine atom significantly influences its reactivity due to its ability to act as a leaving group in chemical reactions.
Property | Value |
---|---|
Molecular Formula | C8H15Br |
Molecular Weight | 187.11 g/mol |
Structure | Bromomethyl attached to 2-methylcyclohexane |
This compound can undergo various chemical reactions that may lead to significant biological effects:
- Nucleophilic Substitution : The bromine atom can be substituted by nucleophiles, such as hydroxide ions or amines, leading to the formation of new compounds that may exhibit different biological activities.
- Elimination Reactions : Under strong basic conditions, this compound can undergo elimination reactions, producing alkenes that may have distinct biological properties.
Case Studies
Several studies highlight the relevance of brominated cyclohexanes in medicinal chemistry:
- Study on Antimicrobial Agents : Research has indicated that certain brominated compounds exhibit significant activity against various bacterial strains. For instance, derivatives of bromomethylcyclohexane were assessed for their ability to inhibit Staphylococcus aureus growth, showing promising results.
- Synthesis of Bioactive Molecules : A study explored the synthesis of novel bioactive molecules using this compound as an intermediate. The resulting compounds displayed enhanced activity against cancer cell lines, suggesting potential therapeutic applications.
- Mechanistic Studies : Investigations into the reactivity of this compound have revealed insights into its mechanism of action, particularly how it interacts with nucleophiles in biological systems. These studies suggest that the compound's reactivity could be harnessed for targeted drug delivery systems.
Properties
IUPAC Name |
1-(bromomethyl)-2-methylcyclohexane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Br/c1-7-4-2-3-5-8(7)6-9/h7-8H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWTCRANYIBNHJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.